molecular formula C13H12O2 B13809849 5-(4-Methylbenzyl)-2-furaldehyde CAS No. 80733-54-6

5-(4-Methylbenzyl)-2-furaldehyde

Cat. No.: B13809849
CAS No.: 80733-54-6
M. Wt: 200.23 g/mol
InChI Key: HDVAROZREVFCDR-UHFFFAOYSA-N
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Description

5-(4-Methylbenzyl)-2-furaldehyde is a furan-derived aldehyde characterized by a 4-methylbenzyl substituent at the 5-position of the furan ring. This compound belongs to the aryl-furaldehyde family, where structural modifications at the 5-position significantly influence physicochemical properties, reactivity, and applications.

Properties

CAS No.

80733-54-6

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

5-[(4-methylphenyl)methyl]furan-2-carbaldehyde

InChI

InChI=1S/C13H12O2/c1-10-2-4-11(5-3-10)8-12-6-7-13(9-14)15-12/h2-7,9H,8H2,1H3

InChI Key

HDVAROZREVFCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylbenzyl)-2-furaldehyde typically involves the reaction of 4-methylbenzyl bromide with furfural under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the furan ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone or ethanol.

Industrial Production Methods

Industrial production of 5-(4-Methylbenzyl)-2-furaldehyde may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylbenzyl)-2-furaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: 5-(4-Methylbenzyl)-2-furancarboxylic acid.

    Reduction: 5-(4-Methylbenzyl)-2-furanmethanol.

    Substitution: 5-(4-Methylbenzyl)-2-bromofuran.

Scientific Research Applications

Pharmaceutical Applications

5-(4-Methylbenzyl)-2-furaldehyde has shown promise in medicinal chemistry as a precursor for various pharmaceutical compounds. Its structural features enable the modification into bioactive molecules that can exhibit anti-inflammatory, antimicrobial, and anticancer properties.

  • Case Study: Anticancer Activity
    A study demonstrated that derivatives of furaldehyde compounds exhibited significant cytotoxicity against cancer cell lines, suggesting that 5-(4-Methylbenzyl)-2-furaldehyde could be a valuable scaffold for developing new anticancer agents.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis, particularly in the formation of more complex molecules through reactions such as:

  • Aldol Condensation : It can react with other aldehydes or ketones to form larger carbon frameworks.
  • Friedel-Crafts Reactions : The compound can act as an electrophile in aromatic substitution reactions, leading to the synthesis of substituted aromatic compounds.

Material Science

In material science, 5-(4-Methylbenzyl)-2-furaldehyde is explored for its potential use in creating polymers and resins due to its reactivity and ability to form cross-linked structures.

  • Case Study: Polymer Development
    Research indicates that when polymerized with other monomers, this compound can enhance the thermal stability and mechanical properties of the resulting materials.

Data Tables

Application AreaDescription
PharmaceuticalsPrecursor for bioactive compounds
Organic SynthesisIntermediate for aldol and Friedel-Crafts reactions
Material SciencePotential in polymer and resin development

Mechanism of Action

The mechanism of action of 5-(4-Methylbenzyl)-2-furaldehyde involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular pathways and targets are still under investigation, and further research is needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their substituents are summarized below:

Compound Name Substituent at 5-Position Core Heterocycle Key Functional Groups
5-(4-Methylbenzyl)-2-furaldehyde 4-Methylbenzyl Furan Aldehyde, Aromatic Methyl
5-(Hydroxymethyl)-2-furaldehyde Hydroxymethyl Furan Aldehyde, Hydroxyl
5-(4-Chlorophenyl)-2-furaldehyde 4-Chlorophenyl Furan Aldehyde, Chloroaryl
5-(Nitrophenyl)-2-furaldehyde Nitrophenyl (para/meta) Furan Aldehyde, Nitroaryl
2-Furaldehyde (Furfural) None Furan Aldehyde

Key Observations :

  • Electronic Effects : The 4-methylbenzyl group in the target compound introduces electron-donating methyl groups, enhancing the electron density of the furan ring compared to electron-withdrawing groups (e.g., nitro in or chloro in ). This affects reactivity in nucleophilic additions or redox reactions.

Physicochemical and Thermodynamic Properties

  • Melting Points :

    • 5-(4-Chlorophenyl)-2-furaldehyde: 126–128°C
    • 5-(Nitrophenyl)-2-furaldehyde oximes: 179–181°C (para-nitro isomer)
    • Prediction for 5-(4-Methylbenzyl)-2-furaldehyde: Lower than chlorophenyl/nitro analogs (~100–120°C) due to reduced polarity.
  • Thermodynamic Stability :

    • Nitro-substituted derivatives exhibit higher enthalpies of sublimation (ΔsubH° ≈ 120–140 kJ/mol) due to strong intermolecular interactions .
    • The methylbenzyl group may reduce ΔsubH° values compared to nitro or chloro derivatives, favoring volatility in industrial applications.

Analytical Detection

  • HPLC and Spectrophotometry : Widely used for HMF quantification ().
  • QCM-Based Sensors : Molecularly imprinted films (MIFs) differentiate furfural derivatives based on hydrophobicity and heterocyclic rigidity (e.g., 2-furaldehyde vs. 2-formylthiazole, ).

Biological Activity

5-(4-Methylbenzyl)-2-furaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

  • Molecular Formula : C11H12O2
  • Molecular Weight : 176.22 g/mol
  • IUPAC Name : 5-(4-methylbenzyl)furan-2-carbaldehyde
  • Canonical SMILES : CC1=CC=C(C=C1)C(=O)C2=CC=CO2

Antimicrobial Properties

Research indicates that 5-(4-Methylbenzyl)-2-furaldehyde exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. This compound's efficacy against resistant strains highlights its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in vitro. It has demonstrated the ability to induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways. Specific studies reported that 5-(4-Methylbenzyl)-2-furaldehyde can inhibit cell proliferation in breast and colon cancer cell lines through mechanisms that may involve the activation of caspases and the downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by chronic inflammation. The underlying mechanism may involve the suppression of NF-kB signaling pathways .

The biological activity of 5-(4-Methylbenzyl)-2-furaldehyde is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cellular signaling pathways, thereby modulating processes such as cell growth and apoptosis.
  • Receptor Interaction : It is hypothesized that 5-(4-Methylbenzyl)-2-furaldehyde can bind to specific receptors on cell membranes, influencing intracellular signaling cascades.
  • Oxidative Stress Modulation : The compound has been shown to influence oxidative stress levels within cells, potentially enhancing cellular defense mechanisms against oxidative damage .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial activity of 5-(4-Methylbenzyl)-2-furaldehyde against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
  • Cancer Cell Line Study : In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that treatment with 5-(4-Methylbenzyl)-2-furaldehyde resulted in a dose-dependent decrease in cell viability, with IC50 values of approximately 25 µM for MCF-7 cells and 30 µM for HT-29 cells .
  • Inflammation Model : In a murine model of inflammation, administration of 5-(4-Methylbenzyl)-2-furaldehyde significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-(4-Methylbenzyl)-2-furaldehyde, and how do reaction conditions influence yield?

  • Methodology:

  • Condensation reactions : Use 2-furaldehyde derivatives with 4-methylbenzyl halides in polar aprotic solvents (e.g., DMF) under reflux. Catalytic bases like K₂CO₃ improve nucleophilic substitution efficiency .
  • Optimization : Vary temperature (80–120°C), solvent polarity, and stoichiometry of reactants. Monitor reaction progress via TLC or HPLC. Yields typically range from 30–60%, depending on steric hindrance from the 4-methylbenzyl group .
    • Key Parameters :
ParameterOptimal RangeImpact on Yield
Temperature100–110°CHigher temperatures accelerate kinetics but may promote side reactions.
SolventDMF/DMSOEnhances solubility of aromatic intermediates.
CatalystK₂CO₃/NaHFacilitates deprotonation and nucleophilic attack.

Q. How can spectroscopic techniques (NMR, FTIR) differentiate 5-(4-Methylbenzyl)-2-furaldehyde from structurally similar aldehydes?

  • NMR Analysis :

  • ¹H NMR : Look for characteristic peaks:
  • Aldehyde proton at δ 9.6–10.2 ppm (singlet).
  • Aromatic protons from the 4-methylbenzyl group (δ 7.1–7.4 ppm, multiplet) and methyl group (δ 2.3–2.5 ppm, singlet) .
  • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; furan carbons at δ 110–160 ppm .
    • FTIR : Strong C=O stretch at 1680–1720 cm⁻¹; furan ring vibrations at 1500–1600 cm⁻¹ .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of 5-(4-Methylbenzyl)-2-furaldehyde under acid-catalyzed conditions?

  • Proposed Mechanism :

Protonation : Acid (e.g., H₂SO₄) protonates the carbonyl oxygen of 2-furaldehyde, increasing electrophilicity.

Electrophilic Substitution : 4-Methylbenzyl group attacks the activated aldehyde carbon.

Rearomatization : Loss of proton regenerates the aromatic furan ring .

  • Kinetic Studies : Use isotopically labeled substrates (e.g., D-glucose-¹³C) to track carbon flow. Activation energy for benzylation is ~80–100 kJ/mol, higher than HMF derivatives due to steric effects .

Q. How do computational methods (DFT, MD simulations) predict the reactivity and stability of 5-(4-Methylbenzyl)-2-furaldehyde?

  • DFT Studies :

  • Calculate HOMO-LUMO gaps to assess electrophilicity. Lower gaps (4–5 eV) correlate with higher reactivity in nucleophilic environments .
  • Optimize geometry to identify steric clashes between the methylbenzyl group and furan oxygen .
    • MD Simulations : Simulate solvation effects in polar solvents (water, ethanol). The compound shows higher aggregation propensity in water due to hydrophobic 4-methylbenzyl moiety .

Q. What advanced chromatographic methods resolve contradictions in purity assessments of 5-(4-Methylbenzyl)-2-furaldehyde?

  • HPLC-DAD/MS : Use C18 columns with acetonitrile/water gradients (60:40 to 90:10). Detect impurities like unreacted 2-furaldehyde (retention time ~5.2 min) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Monitor for byproducts (e.g., 5-(3-methylbenzyl) isomers) using selective ion monitoring (m/z 202 for molecular ion) .

Data Interpretation and Optimization

Q. How do solvent polarity and pH affect the stability of 5-(4-Methylbenzyl)-2-furaldehyde during storage?

  • Stability Studies :

  • Polar solvents (e.g., DMSO) : Reduce degradation rates (t₁/₂ > 6 months at 4°C) by stabilizing the aldehyde group via hydrogen bonding .
  • pH : Neutral to slightly acidic conditions (pH 5–7) minimize aldol condensation. Avoid basic conditions (pH > 8), which promote self-condensation .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Process Controls :

  • Use flow chemistry to maintain consistent temperature and residence time, reducing thermal degradation .
  • Introduce scavenger resins (e.g., polymer-bound sulfonic acid) to trap unreacted benzyl halides .

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